Home > Products > Screening Compounds P79442 > Dexamethasone palmitate
Dexamethasone palmitate - 14899-36-6

Dexamethasone palmitate

Catalog Number: EVT-267095
CAS Number: 14899-36-6
Molecular Formula: C38H59FO6
Molecular Weight: 630.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dexamethasone palmitate is a synthetic glucocorticoid and a long-acting prodrug of dexamethasone. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It is a highly lipophilic compound, which contributes to its long duration of action. [, , ] Dexamethasone palmitate is often incorporated into various drug delivery systems, such as liposomes, lipid emulsions, and nanoparticles, to improve its therapeutic efficacy and target specific cells or tissues. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Dexamethasone

  • Compound Description: Dexamethasone is a potent synthetic glucocorticoid with anti-inflammatory and immunosuppressive properties. It is used to treat various conditions, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers. [, , , , , , , , , , , , , , , , , , , , , , , , , ]
  • Relevance: Dexamethasone is the active metabolite of dexamethasone palmitate. Dexamethasone palmitate, a lipophilic prodrug, is hydrolyzed in vivo to release dexamethasone, which exerts the desired therapeutic effects. Compared to dexamethasone, dexamethasone palmitate often exhibits a longer duration of action and altered pharmacokinetic properties due to its lipophilic nature. [, , , , , , , , , , , , , , , , , , , , , , , , , ]

Betamethasone Sodium Phosphate

  • Compound Description: Betamethasone sodium phosphate is another potent synthetic glucocorticoid with anti-inflammatory and immunosuppressive properties. It is a water-soluble corticosteroid commonly used in epidural steroid injections for pain management. []
  • Relevance: Similar to dexamethasone palmitate, betamethasone sodium phosphate is a synthetic glucocorticoid with a different esterified side chain. The study highlighted a potential safety concern when mixing betamethasone sodium phosphate with certain local anesthetics, leading to crystal formation. This finding emphasizes the importance of considering potential drug interactions and physical compatibility when administering dexamethasone palmitate. []

Dexamethasone Sodium Phosphate

  • Compound Description: Dexamethasone sodium phosphate is a water-soluble ester of dexamethasone, commonly used for its rapid onset of action. Like other glucocorticoids, it exhibits anti-inflammatory and immunosuppressive effects. []
  • Relevance: This dexamethasone ester, like dexamethasone palmitate, demonstrates the variability in pharmacokinetic and physicochemical properties that result from different esterification strategies. While dexamethasone palmitate is lipophilic, dexamethasone sodium phosphate is water-soluble, impacting its distribution, administration route, and potential for crystal formation when mixed with certain substances. []

Testosterone Decanoate

  • Compound Description: Testosterone decanoate is a synthetic androgen and an ester of testosterone. While not directly related to dexamethasone palmitate in terms of therapeutic class, it acts as an internal standard in one of the studies. []
  • Relevance: This compound highlights the analytical techniques used to quantify dexamethasone palmitate in biological samples. The use of an internal standard like testosterone decanoate allows researchers to accurately measure dexamethasone palmitate concentrations and study its pharmacokinetic properties. []

Cortisone Acetate

  • Compound Description: Cortisone acetate, a glucocorticoid medication, is used to treat various inflammatory and autoimmune conditions. Like dexamethasone palmitate, it acts as a prodrug, being metabolized to its active form, hydrocortisone, in the body. []
  • Relevance: Cortisone acetate serves as a comparable example of a prodrug strategy employed with glucocorticoids. Its mention alongside dexamethasone palmitate in the context of enhancing chemotherapy efficacy showcases the broader application and relevance of prodrugs in improving drug delivery and therapeutic outcomes. []
Source and Classification

Dexamethasone palmitate is synthesized from dexamethasone and palmitic acid. It falls under the category of corticosteroids and is primarily used in pharmaceutical formulations aimed at treating inflammation and autoimmune conditions. The compound is notable for its ability to penetrate cell membranes more effectively due to its lipophilic nature, which facilitates its uptake by target cells such as macrophages .

Synthesis Analysis

The synthesis of dexamethasone palmitate typically involves an esterification reaction between dexamethasone and palmitic acid. The general procedure includes:

  1. Reagents: Dexamethasone and palmitic acid are mixed in a suitable solvent, often in the presence of a catalyst such as sulfuric acid.
  2. Reaction Conditions: The mixture is heated under reflux conditions to promote the esterification reaction, which may take several hours.
  3. Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to isolate dexamethasone palmitate from unreacted starting materials and by-products .

The final product can be characterized through various analytical techniques including nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the structure and purity.

Molecular Structure Analysis

Dexamethasone palmitate has a complex molecular structure characterized by:

  • Molecular Formula: C27H44O5
  • Molecular Weight: Approximately 440.64 g/mol
  • Structural Features: The molecule consists of a dexamethasone backbone with a palmitic acid chain attached via an ester bond. This structural modification increases its hydrophobicity compared to dexamethasone alone.

The presence of the long hydrocarbon chain (palmitic acid) enhances the compound's ability to integrate into lipid membranes, facilitating cellular uptake .

Chemical Reactions Analysis

Dexamethasone palmitate undergoes hydrolysis in biological systems, primarily via esterase enzymes that cleave the ester bond, releasing dexamethasone and palmitic acid. This reaction is crucial for its pharmacological activity:

Dexamethasone PalmitateEsteraseDexamethasone+Palmitic Acid\text{Dexamethasone Palmitate}\xrightarrow{\text{Esterase}}\text{Dexamethasone}+\text{Palmitic Acid}

The kinetics of this reaction can be influenced by factors such as pH, temperature, and the presence of other substrates or inhibitors in the biological environment .

Mechanism of Action

The mechanism of action of dexamethasone palmitate involves several steps:

  1. Cellular Uptake: The lipophilic nature of dexamethasone palmitate allows it to diffuse across cell membranes or be taken up by macrophages through phagocytosis.
  2. Conversion to Active Form: Once inside the cell, esterase enzymes hydrolyze dexamethasone palmitate to release active dexamethasone.
  3. Glucocorticoid Receptor Binding: Dexamethasone binds to glucocorticoid receptors in the cytoplasm, forming a receptor-ligand complex that translocates into the nucleus.
  4. Gene Expression Modulation: The complex binds to glucocorticoid response elements in DNA, leading to altered transcription of target genes involved in inflammation and immune response regulation.

This mechanism results in decreased production of pro-inflammatory cytokines and modulation of immune responses .

Physical and Chemical Properties Analysis

Dexamethasone palmitate exhibits several notable physical and chemical properties:

  • Solubility: It is poorly soluble in water but soluble in organic solvents such as ethanol and dimethyl sulfoxide.
  • Stability: The compound is stable under acidic conditions but may degrade under prolonged exposure to alkaline environments or high temperatures.
  • Melting Point: Dexamethasone palmitate typically has a melting point range that varies based on purity but generally falls between 70°C to 80°C.

These properties make it suitable for various pharmaceutical formulations, particularly those designed for controlled release .

Applications

Dexamethasone palmitate has several scientific applications:

  • Pharmaceutical Formulations: It is used in injectable formulations for treating inflammatory diseases such as asthma, arthritis, and allergic reactions.
  • Nanomedicine: Recent studies have explored its encapsulation in solid lipid nanoparticles for targeted delivery systems aimed at enhancing therapeutic efficacy while minimizing systemic side effects .
  • Research Tool: Dexamethasone palmitate serves as a valuable tool in research settings for studying glucocorticoid signaling pathways and their effects on lipid metabolism in various cell types .
Synthesis & Prodrug Design of Dexamethasone Palmitate

Rationale for Esterification: Palmitic Acid Conjugation Strategies

Dexamethasone palmitate (DXP) represents an advanced prodrug design strategy wherein the potent glucocorticoid dexamethasone is covalently conjugated to palmitic acid via an ester bond. This molecular modification fundamentally addresses the physicochemical limitations of the parent compound. Dexamethasone exhibits moderate water solubility (0.1 mg/mL) and suboptimal lipophilicity (logP ≈ 1.8), restricting its effective encapsulation within nanocarrier systems and promoting rapid systemic clearance [1] [8]. The esterification reaction typically employs palmitoyl chloride as the activated fatty acid derivative, facilitating nucleophilic attack by dexamethasone's C-21 hydroxyl group under controlled conditions to yield the palmitate ester [1].

This structural modification dramatically enhances lipophilicity (logP > 6) as confirmed by molecular weight calculations (630.87 g/mol) and experimental partition coefficient measurements [6] [8]. The extended hydrocarbon chain of palmitic acid significantly improves nanocarrier compatibility by strengthening hydrophobic interactions with lipid-based delivery systems. As demonstrated in multiple studies, this allows drug loading efficiencies exceeding 85% in human serum albumin nanoparticles, solid lipid nanoparticles (SLNs), and PLGA-PEG systems – substantially higher than the 5-15% achievable with unmodified dexamethasone or its phosphate salt [1] [4] [8]. The strategic ester bond placement maintains glucocorticoid receptor binding capacity while delaying receptor activation until enzymatic hydrolysis occurs [2] [5].

Table 1: Physicochemical Properties of Dexamethasone Derivatives

PropertyDexamethasoneDexamethasone PhosphateDexamethasone Palmitate
Molecular weight (g/mol)392.5516.4630.9
Calculated logP1.8-0.4>6.0
Water solubilityLow (0.1 mg/mL)High (>50 mg/mL)Negligible (<0.01 mg/mL)
Nanoparticle loading capacityLow (5-15%)Low (<10%)High (up to 85%)
Plasma half-life (hours)3-42-38-18*

*Data represents sustained release from nanoparticles [1] [4] [8]

Enzymatic Activation Pathways: Esterase-Mediated Hydrolysis Mechanisms

The therapeutic efficacy of DXP relies on controlled bioconversion kinetics mediated by endogenous carboxylesterases. These ubiquitous enzymes catalyze the hydrolytic cleavage of the ester bond linking dexamethasone to palmitic acid, releasing the active glucocorticoid moiety. The activation profile exhibits significant tissue-specific variation depending on enzyme concentration and isoform expression [3] [4].

In vitro studies using macrophage cell lines (RAW 264.7) demonstrate rapid DXP activation within 2-4 hours of cellular internalization, attributed to high lysosomal esterase concentrations in phagocytic cells [1] [4]. This intracellular activation mechanism provides site-specific drug release within precisely the immune cells driving inflammatory pathologies. Systemic activation occurs more gradually through plasma esterases and hepatic enzymes, with pharmacokinetic studies revealing sustained dexamethasone release over 18-24 hours from nanoparticle-encapsulated DXP versus 3-4 hours for intravenous dexamethasone phosphate [8].

The hydrolysis rate is modulated by nanocarrier design parameters. DXP encapsulated within solid lipid nanoparticles exhibited 48% conversion over 24 hours in plasma versus 78% conversion when delivered as free prodrug, indicating that lipid encapsulation slows enzymatic access [4]. This controlled release profile significantly prolongs therapeutic exposure while minimizing peak plasma concentrations that drive adverse effects [5] [8].

Comparative Analysis of Prodrug vs. Parent Compound Bioactivity

The bioactivity profile of DXP fundamentally differs from its parent compound due to altered receptor interactions and cellular uptake mechanisms. While dexamethasone immediately binds cytosolic glucocorticoid receptors, DXP requires enzymatic activation before receptor engagement. This delay produces significant pharmacodynamic differences despite identical molecular targets [1] [2].

In vitro analyses using LPS-activated macrophages demonstrate that DXP achieves comparable anti-inflammatory efficacy to dexamethasone at equivalent molar concentrations, but with extended duration. After 48-hour exposure, DXP suppressed TNF-α and IL-6 production by 82-89% in RAW 264.7 cells – matching dexamethasone's performance [1] [6]. Crucially, when evaluated in nanoparticle-encapsulated formulations, DXP showed significantly enhanced cellular uptake (3.7-fold higher) compared to dexamethasone-loaded nanoparticles due to improved membrane partitioning [1] [8].

Table 2: Bioactivity Comparison in Inflammatory Models

ParameterFree DexamethasoneDXP in NanoparticlesDexamethasone in Nanoparticles
Cellular uptake efficiencyReference (100%)320-370%*80-120%
TNF-α suppression (RAW 264.7)85-90%82-89%80-85%
Plasma half-life (mice)2.1 ± 0.3 h10.2 ± 1.8 h3.8 ± 0.6 h
Joint accumulation (RA model)LowHigh (4.7-fold increase)Moderate (2.1-fold increase)
*Attributed to enhanced lipophilicity [1] [4] [8]

In vivo studies in arthritic rodent models reveal DXP's superior disease-modifying activity when delivered via nanocarriers. Intravenously administered DXP-loaded PLGA-PEG nanoparticles (150 nm) reduced synovial inflammation scores by 68% versus 42% for dexamethasone phosphate solution at equivalent doses [8]. This enhanced efficacy stems from both prolonged systemic exposure (AUC increased 4.2-fold) and selective accumulation in inflamed joints via the ELVIS effect (Extravasation through Leaky Vasculature and Inflammatory cell-mediated Sequestration) [1] [5]. Histological analyses confirmed significantly reduced cartilage erosion and leukocyte infiltration in DXP-treated animals, demonstrating improved disease-modifying capacity relative to the parent compound [1] [8].

The prodrug strategy fundamentally transforms dexamethasone's pharmacokinetic limitations into therapeutic advantages. By integrating enhanced nanocarrier compatibility, controlled enzymatic activation, and pathology-responsive distribution, DXP exemplifies rational prodrug design overcoming critical barriers in anti-inflammatory therapy [2] [5] [7].

Properties

CAS Number

14899-36-6

Product Name

Dexamethasone palmitate

IUPAC Name

[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexadecanoate

Molecular Formula

C38H59FO6

Molecular Weight

630.9 g/mol

InChI

InChI=1S/C38H59FO6/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-34(43)45-26-33(42)38(44)27(2)23-31-30-20-19-28-24-29(40)21-22-35(28,3)37(30,39)32(41)25-36(31,38)4/h21-22,24,27,30-32,41,44H,5-20,23,25-26H2,1-4H3/t27-,30+,31+,32+,35+,36+,37+,38+/m1/s1

InChI Key

WDPYZTKOEFDTCU-WDJQFAPHSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O

Solubility

Soluble in DMSO

Synonyms

dexamethasone 21-palmitate
dexamethasone 26-palmitate
Limethason

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.